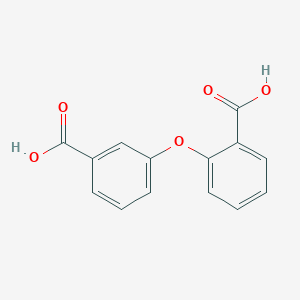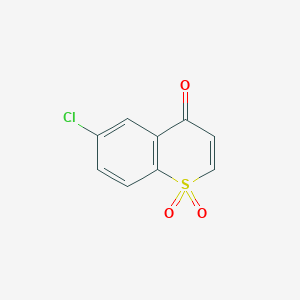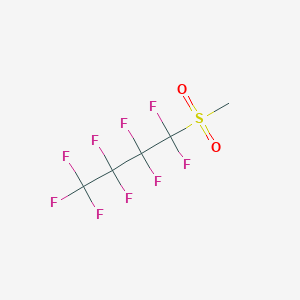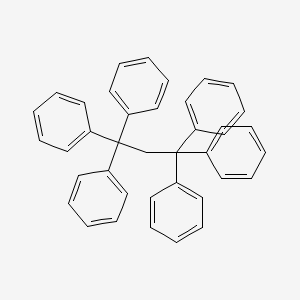
1,1',1'',1''',1'''',1'''''-Propane-1,1,1,3,3,3-hexaylhexabenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected through a propane backbone
Métodos De Preparación
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzene rings, followed by their attachment to the propane backbone through various coupling reactions. Common reagents used in these reactions include halogenated benzenes and organometallic compounds. Industrial production methods may involve catalytic processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides, resulting in the formation of reduced benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene rings are replaced by other functional groups using reagents like halogens or nitrating agents.
Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often facilitated by palladium or nickel catalysts.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as high-performance plastics and resins.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific derivatives and their functional groups.
Comparación Con Compuestos Similares
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene can be compared with other similar compounds, such as:
Hexaphenylbenzene: Similar in structure but lacks the propane backbone, leading to different chemical properties and applications.
Triphenylmethane: Contains fewer benzene rings and exhibits different reactivity and uses.
Benzene Derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-Propane-1,1,1,3,3,3-hexaylhexabenzene.
Propiedades
Número CAS |
82891-67-6 |
|---|---|
Fórmula molecular |
C39H32 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
1,1,3,3,3-pentakis-phenylpropylbenzene |
InChI |
InChI=1S/C39H32/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H,31H2 |
Clave InChI |
UVUJLQFGSIDCPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Chloro-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14003935.png)
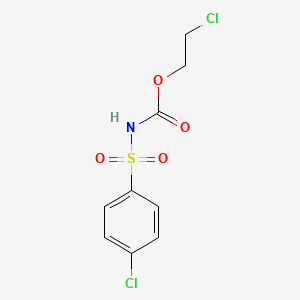
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
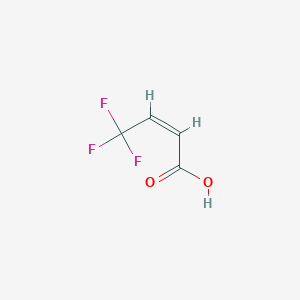

![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
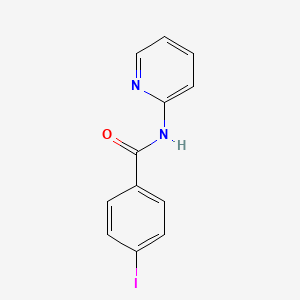
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
